![molecular formula C17H20N4O B11782473 (4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782473.png)
(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure allows for diverse chemical reactions, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a diethylamino-substituted pyrazole with a phenyl-substituted pyrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
化学反应分析
Types of Reactions
(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different alcohol derivatives.
科学研究应用
(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic applications.
作用机制
The mechanism of action of (4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol: A fluorinated analog with similar structural features but different electronic properties.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a similar pyrazole core but different substitution patterns.
Uniqueness
(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is unique due to its specific substitution pattern and the presence of both diethylamino and phenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H20N4O |
|---|---|
分子量 |
296.37 g/mol |
IUPAC 名称 |
[4-(diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl]methanol |
InChI |
InChI=1S/C17H20N4O/c1-3-20(4-2)17-16-14(12-22)15(13-8-6-5-7-9-13)19-21(16)11-10-18-17/h5-11,22H,3-4,12H2,1-2H3 |
InChI 键 |
YKUFONZQSBUZAE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC=CN2C1=C(C(=N2)C3=CC=CC=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


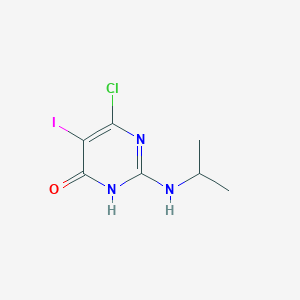
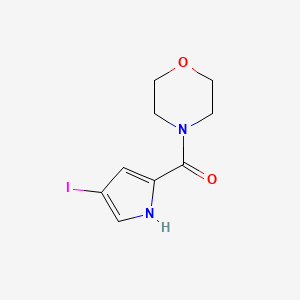


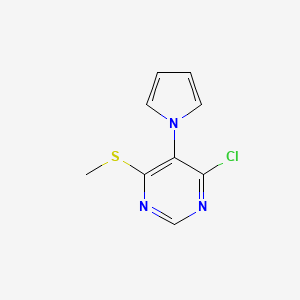

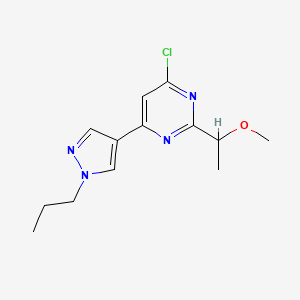

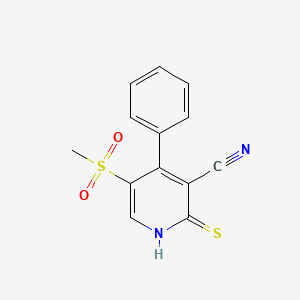
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride](/img/structure/B11782453.png)
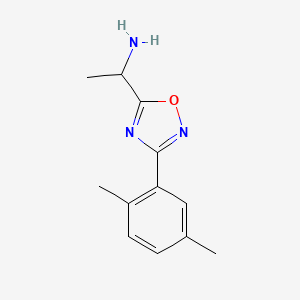


![3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11782471.png)
